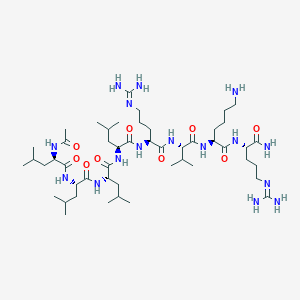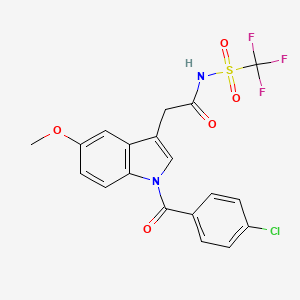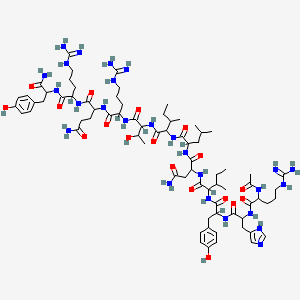![molecular formula C21H19N7O B10780097 N-[1-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]indol-6-yl]-N-methylacetamide](/img/structure/B10780097.png)
N-[1-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]indol-6-yl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CHEMBL2062577 is a chemical compound known for its significant biological activity. It is often studied for its potential therapeutic applications, particularly in the inhibition of specific enzymes. The compound’s structure includes a complex arrangement of aromatic rings and functional groups, which contribute to its unique properties and interactions with biological targets .
Méthodes De Préparation
The synthesis of CHEMBL2062577 involves several steps, starting with the formation of the core aromatic structure. This is typically achieved through a series of condensation reactions, followed by functional group modifications to introduce the necessary substituents. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Analyse Des Réactions Chimiques
CHEMBL2062577 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
CHEMBL2062577 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its role in enzyme inhibition and potential therapeutic effects.
Medicine: Explored for its potential use in treating diseases by targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of CHEMBL2062577 involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
CHEMBL2062577 can be compared with other similar compounds based on its structure and biological activity. Similar compounds include those with analogous aromatic ring systems and functional groups. CHEMBL2062577 is unique in its specific arrangement of substituents, which confer distinct properties and interactions. Some similar compounds include those found in the ChEMBL database, which can be analyzed for structural similarities and differences .
Propriétés
Formule moléculaire |
C21H19N7O |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-[1-[3-cyano-7-(cyclopropylamino)pyrazolo[1,5-a]pyrimidin-5-yl]indol-6-yl]-N-methylacetamide |
InChI |
InChI=1S/C21H19N7O/c1-13(29)26(2)17-6-3-14-7-8-27(18(14)9-17)19-10-20(24-16-4-5-16)28-21(25-19)15(11-22)12-23-28/h3,6-10,12,16,24H,4-5H2,1-2H3 |
Clé InChI |
LEBFBYRNCKITGV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=CC2=C(C=C1)C=CN2C3=NC4=C(C=NN4C(=C3)NC5CC5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(S)-1-((3S,8aS)-3-benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-2-carbonyl)-4-guanidino-butyl]-3-(1H-indol-3-yl)-propionamide](/img/structure/B10780022.png)

![2-(3-Hydroxy-6-oxoxanthen-9-yl)-5-[2-[2-[2-[2-[4-[[[4-oxo-4-[[1-[4-[(2-phenylbenzoyl)amino]benzoyl]-2,3,4,5-tetrahydro-1-benzazepin-5-yl]amino]butanoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamothioylamino]benzoic acid](/img/structure/B10780037.png)
![N-[3-[5-methoxy-2-[(3-methoxyphenyl)methoxy]phenyl]propyl]propanamide](/img/structure/B10780042.png)
![4-[(4-but-2-ynoxyphenyl)sulfonylmethyl]-N-hydroxy-1-propan-2-ylsulfonylpiperidine-4-carboxamide](/img/structure/B10780047.png)
![4-[(S)-4-Carboxy-2-({5-[2-((S)-2-cyclobutylcarbamoyl-pyrrolidin-1-yl)-2-oxo-ethoxy]-1-phenyl-1H-pyrazole-3-carbonyl}-amino)-butyryl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B10780055.png)
![3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole](/img/structure/B10780077.png)
![N-[2-methyl-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]phenyl]-4-(pyridin-2-ylmethoxy)benzamide](/img/structure/B10780083.png)
![N-[4-[[3-[2-hydroxy-6-(3-hydroxyphenyl)naphthalen-1-yl]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B10780085.png)
![4-methoxy-N,2,6-trimethyl-N-[2-[2-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxoethoxy]ethyl]benzenesulfonamide](/img/structure/B10780090.png)
![(2R)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B10780091.png)
